molecular formula C15H21NO B8583265 1-Methyl-N-(2-methylphenyl)cyclohexane-1-carboxamide CAS No. 61495-05-4

1-Methyl-N-(2-methylphenyl)cyclohexane-1-carboxamide

Cat. No. B8583265
Key on ui cas rn: 61495-05-4
M. Wt: 231.33 g/mol
InChI Key: ZLOUZTDJNUNPNH-UHFFFAOYSA-N
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Patent
US03987059

Procedure details

A mixture of 32.7 grams (0.203 moles) of 1-methyl-1-cyclohexanecarboxylic acid chloride, 15.2 grams (0.11 mole) of anhydrous potassium carbonate and 21.8 grams (0.203 mole) of o-toluidine in 260 ml. of dry toluene is stirred and refluxed for 2.5 hours. The inorganic salts are removed by filtration and the filtrate is concentrated in vacuuo. The residue yields from diethyl ether-pentane 40.5 grams (87%) of N-(1-methylcyclohexyl carbonyl)-o-toluidine; m.p. 138° C.
Quantity
32.7 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:8](Cl)=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.C(=O)([O-])[O-].[K+].[K+].[NH2:17][C:18]1[C:19]([CH3:24])=[CH:20][CH:21]=[CH:22][CH:23]=1>C1(C)C=CC=CC=1>[CH3:1][C:2]1([C:8]([NH:17][C:18]2[C:19]([CH3:24])=[CH:20][CH:21]=[CH:22][CH:23]=2)=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
32.7 g
Type
reactant
Smiles
CC1(CCCCC1)C(=O)Cl
Name
Quantity
15.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
21.8 g
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The inorganic salts are removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuuo

Outcomes

Product
Name
Type
product
Smiles
CC1(CCCCC1)C(=O)NC=1C(=CC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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